molecular formula C9H11NS2 B13077751 6,7-Dihydro-5H-spiro[thieno[3,2-c]pyridine-4,3'-thietane]

6,7-Dihydro-5H-spiro[thieno[3,2-c]pyridine-4,3'-thietane]

Katalognummer: B13077751
Molekulargewicht: 197.3 g/mol
InChI-Schlüssel: MPGKXKYGJVTDJS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6,7-Dihydro-5H-spiro[thieno[3,2-c]pyridine-4,3’-thietane] is a heterocyclic compound characterized by a unique spiro structure, where a thieno[3,2-c]pyridine ring is fused with a thietane ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-Dihydro-5H-spiro[thieno[3,2-c]pyridine-4,3’-thietane] typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the formation of the spiro structure. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .

Analyse Chemischer Reaktionen

Types of Reactions

6,7-Dihydro-5H-spiro[thieno[3,2-c]pyridine-4,3’-thietane] can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl or acyl groups into the molecule .

Wissenschaftliche Forschungsanwendungen

6,7-Dihydro-5H-spiro[thieno[3,2-c]pyridine-4,3’-thietane] has several applications in scientific research:

Wirkmechanismus

The mechanism by which 6,7-Dihydro-5H-spiro[thieno[3,2-c]pyridine-4,3’-thietane] exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The spiro structure allows for unique interactions with molecular targets, potentially leading to high specificity and potency .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    6,7-Dihydro-5H-cyclopenta[b]pyridine: Another spiro compound with a similar structure but different ring fusion.

    Thieno[3,2-c]pyridine derivatives: Compounds with similar core structures but lacking the spiro thietane ring.

Uniqueness

6,7-Dihydro-5H-spiro[thieno[3,2-c]pyridine-4,3’-thietane] is unique due to its spiro structure, which imparts distinct chemical and physical properties.

Eigenschaften

Molekularformel

C9H11NS2

Molekulargewicht

197.3 g/mol

IUPAC-Name

spiro[6,7-dihydro-5H-thieno[3,2-c]pyridine-4,3'-thietane]

InChI

InChI=1S/C9H11NS2/c1-3-10-9(5-11-6-9)7-2-4-12-8(1)7/h2,4,10H,1,3,5-6H2

InChI-Schlüssel

MPGKXKYGJVTDJS-UHFFFAOYSA-N

Kanonische SMILES

C1CNC2(CSC2)C3=C1SC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.